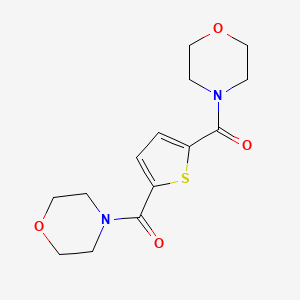

![molecular formula C16H20ClN3OS B5537498 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5537498.png)

2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-cyclohexylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-cyclohexylacetamide" falls into the category of cyanothioacetamide derivatives, which are known for their versatility in heterocyclic chemistry. These compounds serve as precursors in the synthesis of various heterocyclic compounds with potential biological and industrial applications.

Synthesis Analysis

Cyanothioacetamide derivatives are typically synthesized through reactions with α,β-unsaturated carbonyl compounds, leading to thioxohydropyridine-3-carbonitriles, which are further reacted with active halogen-containing compounds to produce a variety of heterocyclic compounds (Attaby et al., 2004). This synthetic route highlights the reactivity of cyano and thio functional groups in forming complex heterocyclic structures.

Molecular Structure Analysis

The molecular structure of compounds similar to "2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-cyclohexylacetamide" often features a combination of aromatic and aliphatic units, which can influence their chemical behavior and reactivity. X-ray diffraction analysis is commonly used to characterize the crystal structure of these compounds, providing insights into their molecular conformations and interactions (Dyachenko et al., 1996).

Chemical Reactions and Properties

Cyanothioacetamide derivatives undergo various chemical reactions, including cyclizations and condensations, leading to a wide range of heterocyclic compounds with diverse chemical properties. These reactions are often influenced by the nature of the substituents and the reaction conditions (Encinas et al., 1984).

Physical Properties Analysis

The physical properties of cyanothioacetamide derivatives, including "2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-cyclohexylacetamide," are determined by their molecular structure. Factors such as solubility, melting point, and crystallinity are influenced by the presence of functional groups and the overall molecular geometry.

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity, stability, and acidity/basicity, are dictated by the functional groups present in their structure. Cyano and thio groups contribute to the nucleophilicity and electrophilicity of the molecule, affecting its participation in various chemical reactions (Dyachenko & Dyachenko, 2016).

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Applications

Research indicates potential anticonvulsant properties of similar compounds. Severina et al. (2020) explored the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, highlighting their moderate anticonvulsant activity in pentylenetetrazole-induced seizures in rats. Their molecular docking study on anticonvulsant biotargets showed affinity, albeit lower than reference drugs like phenobarbital and vigabatrin (Severina et al., 2020).

Antimicrobial Applications

Cyano-5,6-dimethylpyridazin-3-ylthio)-N-(4-substituted-sulfamoyl)phenyl)acetamides, related to the chemical , have been synthesized and tested for antimicrobial activity. Al-Kamali and Al-Hazmi (2014) prepared these compounds and found promising antimicrobial activities (Al-Kamali & Al-Hazmi, 2014).

Anticancer Applications

Research by Duran and Demirayak (2012) on similar compounds, specifically 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, revealed reasonable anticancer activity against various human tumor cell lines. These compounds showed high activity against melanoma-type cell lines (Duran & Demirayak, 2012).

Antioxidant and Antitumor Activities

Compounds like 2-amino-1,3,4-thiadiazole, synthesized through a similar process, have demonstrated potential antioxidant and antitumor activities. Hamama et al. (2013) synthesized N-substituted-2-amino-1,3,4-thiadiazoles and observed promising results in their cytotoxicity and antioxidant activities (Hamama et al., 2013).

Synthesis of Antimicrobial Agents

Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents using related starting materials. Their antimicrobial screening showed good antibacterial and antifungal activities comparable to reference drugs (Hossan et al., 2012).

Herbicidal and Fungicidal Activities

Tian et al. (2009) explored N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, related to the compound of interest, demonstrating herbicidal and fungicidal activities. Certain compounds showed excellent herbicidal and fungicidal properties in their preliminary biological tests (Tian et al., 2009).

Zukünftige Richtungen

The future directions for the study of “2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-cyclohexylacetamide” could include further structure optimization and in-depth studies as a possible biological inhibitor . The use of related compounds as chemoselective reagents also has great application prospects for industrial production .

Eigenschaften

IUPAC Name |

2-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-cyclohexylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3OS/c1-10-13(8-18)16(19-11(2)15(10)17)22-9-14(21)20-12-6-4-3-5-7-12/h12H,3-7,9H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCYEWZXSYUCBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Cl)C)SCC(=O)NC2CCCCC2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclohexylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

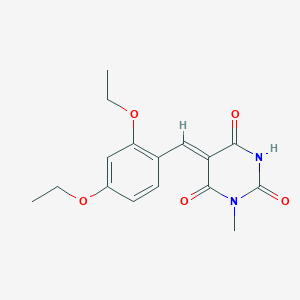

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B5537416.png)

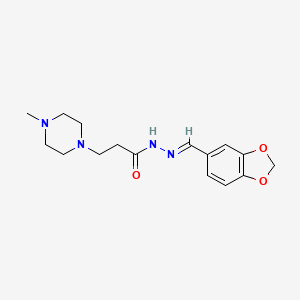

![2-[(4aR*,7aS*)-4-(3-ethoxypropanoyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide](/img/structure/B5537417.png)

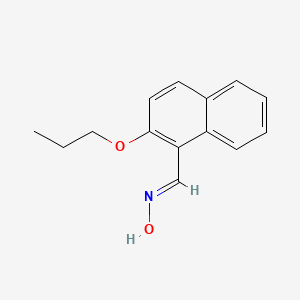

![1-(4-fluorophenyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5537420.png)

![2-[2-(dimethylamino)ethyl]-9-(2,6-dimethylpyridin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537430.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5537453.png)

![N-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5537482.png)

![N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5537492.png)

![2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5537493.png)

![ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B5537504.png)

![1-phenyl-4-[(2,5,7-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5537513.png)